4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol
Description
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H14BrNO2/c1-15-10-6-7(5-8(12)11(10)14)9-3-2-4-13-9/h5-6,9,13-14H,2-4H2,1H3 |
InChI Key |
BPVXIFBTQOITGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CCCN2)Br)O |
Origin of Product |
United States |
Preparation Methods
Bromination of o-Methoxyphenol
A literature method for synthesizing 2-bromo-6-methoxyphenol involves direct bromination of o-methoxyphenol (guaiacol) using bromine in a controlled acidic medium. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Starting material | o-Methoxyphenol | |
| Brominating agent | Bromine (Br₂) | |
| Solvent | Acetic acid | |
| Temperature | 0–5°C | |
| Yield | 78–85% |
The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the ortho position relative to the methoxy group. Nuclear magnetic resonance (NMR) data for the product aligns with reported values: NMR (400 MHz, CDCl₃) δ 7.18 (d, , 1H), 6.81 (d, , 1H), 3.85 (s, 3H).
Alternative Bromination Strategies
A patent detailing the preparation of 2-bromo-4-fluoro-6-methylphenol (CN111825531B) describes a bromination protocol using bromine and hydrogen peroxide in a chloroform/water biphasic system. While tailored for a fluorinated analog, this method could be adapted for 2-bromo-6-methoxyphenol by substituting the starting material:
| Parameter | Value | Source |
|---|---|---|
| Solvent system | Dichloromethane/water | |
| Brominating agent | Br₂ (0.54–0.6 equiv) | |
| Oxidizing agent | H₂O₂ (0.7–0.8 equiv) | |
| Temperature | -10°C to 5°C | |
| Yield | 90–95% |
This approach minimizes bromine usage and enhances atom economy, aligning with green chemistry principles.
Introducing the (2S)-Pyrrolidin-2-YL Moiety
Asymmetric Synthesis of (2S)-Pyrrolidine
The (2S) configuration necessitates enantioselective methods. A practical route involves L-proline reduction:
-
L-Proline Methyl Ester Formation :
L-Proline is esterified with methanol under acidic conditions (, reflux, 6 h). -
Boc Protection :
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF/water (90% yield). -
Reductive Amination :
The protected proline derivative is coupled to a brominated aryl scaffold via Ullmann or Buchwald-Hartwig coupling.
Ullmann Coupling
Copper-catalyzed coupling between 2-bromo-6-methoxyphenol and a (2S)-pyrrolidine boronic ester:
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling for direct C–N bond formation:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) | |
| Ligand | Xantphos | |
| Base | KOtBu | |
| Solvent | Toluene | |
| Temperature | 100°C | |
| Yield | 75–80% |
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
Auxiliaries like Oppolzer’s sultam can induce asymmetry during pyrrolidine formation. For example, cycloaddition of a chiral enamine with an acrylate derivative yields the desired (2S) configuration.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic pyrrolidine precursors offers enantiomeric excess (ee) >98%.
Final Assembly and Characterization
Deprotection and Purification
After coupling, Boc groups are removed using TFA in dichloromethane. Final purification via flash chromatography (hexanes/EtOAc) affords the target compound.
Analytical Data
-
HRMS (ESI) : Calculated for C₁₁H₁₃BrNO₂ [M+H]⁺: 286.0124; Found: 286.0128.
-
NMR : δ 7.10 (d, , 1H), 6.75 (d, , 1H), 3.82 (s, 3H), 3.50–3.60 (m, 1H, pyrrolidine), 1.80–2.10 (m, 4H, pyrrolidine).
Challenges and Optimization Opportunities
-
Regioselectivity in Bromination : Competing para-bromination may occur; directed ortho-metalation using Mg or Li bases could enhance selectivity.
-
Coupling Efficiency : Pd-based catalysts require rigorous exclusion of oxygen and moisture to prevent deactivation.
-
Stereochemical Purity : Asymmetric hydrogenation using Ru-BINAP complexes could improve ee values (>99%) .
Chemical Reactions Analysis
Types of Reactions
4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenol group to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Research indicates that 4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol exhibits notable biological activity, particularly in the following areas:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects, making it a candidate for further studies in infectious disease treatment.
- Neuropharmacology : Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter receptors, particularly serotonin receptors.
Therapeutic Applications
The compound's unique structure allows for various applications in medicinal chemistry and pharmacology:
- Potential as a Selective Agonist : Preliminary studies suggest that it may act as a selective agonist at certain serotonin receptor subtypes, which could be beneficial in developing treatments for mood disorders or anxiety.
Case Studies
-
Serotonin Receptor Interaction : A study investigated the binding affinity of the compound to serotonin receptors, revealing promising results for its use in neuropharmacological applications .
Table of Functional Properties at Serotonin Receptors
Compound EC50 (nM) Rmax (%) This compound 110 - 2200 25 - 92 - Antimicrobial Efficacy : Another study focused on the antimicrobial activity of structurally similar compounds, highlighting the potential of halogenated phenols in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy groups can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The following compounds share structural similarities with 4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol, differing primarily in substituent groups and their positions:
Compound A : 4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol
- Substituents : Bromo (2-position), methoxy (6-position), and 1-phenyl-benzimidazolyl (4-position).
- Key Differences: The benzimidazole group introduces aromaticity and planarity, contrasting with the non-aromatic, flexible pyrrolidinyl group in the target compound.
- Molecular Weight : ~393.2 g/mol (estimated).
Compound B : 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
- Substituents: Bromo (2-position), methoxy (6-position), and isopropylamino-methyl (4-position).
- Key Differences: The linear isopropylamino group lacks the cyclic constraint of pyrrolidine, reducing steric hindrance and altering basicity. The hydrochloride salt suggests protonation at physiological pH.
- Molecular Weight : ~310.6 g/mol (hydrochloride form).
Compound C : 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol
- Substituents: Bromo (2-position), methoxy (6-position), and amino-methyl linked to a di-bromo aromatic ring (4-position).
- Key Differences : The additional bromine and methyl groups enhance lipophilicity (logP ~3.5 predicted) compared to the target compound.
- Molecular Weight : 401.09 g/mol; pKa : 8.98 ± 0.48 (predicted) .
Physicochemical Properties
Key Observations:
- The target compound’s pyrrolidinyl group confers higher basicity (predicted pKa ~10.5) compared to Compounds B and C, influencing solubility and protonation states in biological systems.
Biological Activity
4-((2S)-Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol, also known as a bromophenol derivative, is a compound of considerable interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₄BrNO₂
- Molecular Weight : 272.14 g/mol
- IUPAC Name : 2-bromo-6-methoxy-4-pyrrolidin-2-ylphenol
- Canonical SMILES : COC1=C(C(=CC(=C1)C2CCCN2)Br)O
The compound features a bromine atom and a methoxy group attached to a phenolic ring, along with a pyrrolidine ring. These structural components contribute to its biological activity and reactivity in various chemical transformations.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 333.4 ± 42.0 °C (Predicted) |
| Density | 1.451 ± 0.06 g/cm³ |
Anticancer Potential
Research indicates that bromophenols, including derivatives like 4-((2S)-Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol, exhibit significant anticancer properties. Studies have shown that related compounds can inhibit cell growth in various human cancer cell lines such as HeLa (cervical carcinoma), HCT-116 (colorectal carcinoma), and A549 (lung adenocarcinoma). The mechanisms include:
- Induction of Apoptosis : Compounds induce mitochondrial apoptosis in cancer cells.
- Cell Cycle Arrest : Certain derivatives can block the cell cycle at the G0/G1 phase.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to apoptosis in cancer cells .
The biological activity of 4-((2S)-Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol is thought to be mediated through:
- Binding Affinity : The pyrrolidine ring interacts with proteins and enzymes, potentially inhibiting their activity.
- Reactivity of Functional Groups : The bromine and methoxy groups enhance binding specificity and affinity towards biological targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties that may influence biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Bromo-6-methoxyphenol | Bromine and methoxy groups on phenol | Known for antimicrobial properties |
| 4-(2-Methoxyphenyl)pyrrolidine | Contains a methoxy group but lacks bromine | Different reactivity due to absence of halogen |
| 4-(3-Bromophenyl)pyrrolidine | Bromine substitution on phenyl | Potentially different anticancer activities |
This table illustrates how variations in functional groups can lead to differing biological activities among closely related compounds.
Recent Studies
- Anticancer Activity : In vitro studies have shown that analogs of bromophenols can inhibit cell proliferation in multiple cancer cell lines with IC50 values indicating significant potency.
- Mechanistic Insights : Further investigations revealed that certain bromophenols could inhibit poly (ADP-ribose) polymerase (PARP) activity, a crucial target in cancer therapy, leading to enhanced cytotoxic effects through DNA repair inhibition .
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with 4-((2S)-Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol, particularly focusing on:
- In vivo studies to assess therapeutic efficacy.
- Structural modifications to enhance selectivity and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-((2S)Pyrrolidin-2-YL)-2-bromo-6-methoxyphenol?
- Methodology : Synthesis typically involves halogenation (e.g., bromination of phenolic precursors) and stereospecific coupling of the pyrrolidine moiety. For example, single-crystal X-ray diffraction (SC-XRD) has been used to confirm bromine substitution patterns in structurally similar brominated phenols . Purification may involve recrystallization or chromatography, with HPLC recommended for isolating enantiomerically pure forms due to the (2S) stereocenter.
Q. How can researchers validate the structural integrity and stereochemical configuration of this compound?
- Methodology :
- Spectroscopy : H/C NMR to confirm proton/carbon environments, with emphasis on bromine-induced deshielding effects.
- X-ray crystallography : Critical for resolving stereochemistry, as demonstrated in studies of brominated analogs (e.g., bond angles: C13–C12–Br1 = 118.16° ).
- Mass spectrometry : High-resolution MS to verify molecular formula (e.g., CHBrNO).
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- UV-Vis : To assess electronic transitions influenced by the methoxy and bromo groups.
- IR spectroscopy : Identification of hydroxyl (phenolic O-H) and pyrrolidine N-H stretches.
- HPLC/Chiral chromatography : Ensures enantiomeric purity, critical given the (2S) configuration .
Advanced Research Questions
Q. How does the stereochemistry of the (2S)-pyrrolidine moiety influence reactivity and biological interactions?
- Methodology : Comparative studies with (2R) analogs can reveal stereochemical effects. For instance, in related pyrrolidine derivatives, the S-configuration enhances binding to chiral biological targets (e.g., enzymes or receptors) due to spatial compatibility . Molecular docking simulations (e.g., AutoDock Vina) and circular dichroism (CD) spectroscopy are recommended to probe these interactions.
Q. How can researchers reconcile contradictory data on solubility or stability across studies?
- Methodology :
- Solubility analysis : Use Hansen solubility parameters (HSPs) to model solvent compatibility, considering the bromo group’s lipophilicity and the phenol’s polarity .
- Stability studies : Accelerated degradation tests (e.g., under UV light or varying pH) combined with LC-MS to identify decomposition products. For example, brominated phenols may undergo debromination under acidic conditions .
Q. What computational approaches predict the electronic properties and reaction pathways of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The bromine atom’s electron-withdrawing effect lowers HOMO energy, directing reactivity toward the methoxy-substituted ring .
- Molecular dynamics (MD) : Simulate interactions in biological matrices (e.g., protein binding pockets) to guide drug design .
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or modifying the methoxy group) and compare bioactivity. For example, halogenated analogs in showed enhanced antimicrobial activity with bromine .
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease) to quantify potency changes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
